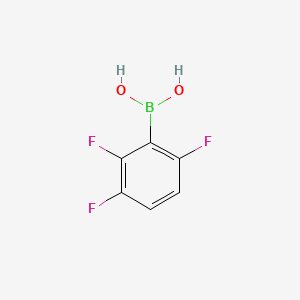

2,3,6-Trifluorophenylboronic acid

概要

説明

2,3,6-Trifluorophenylboronic acid is an organic compound with the chemical formula C6H4BF3O2. It is a boronic acid derivative characterized by the presence of three fluorine atoms attached to the benzene ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-carbon bonds .

準備方法

Synthetic Routes and Reaction Conditions

There are several methods to synthesize 2,3,6-Trifluorophenylboronic acid:

Reaction of Phenylboronic Acid with Trifluorotoluene: This method involves the reaction of phenylboronic acid with trifluorotoluene, followed by crystallization to obtain the desired product.

Reaction of 2,3,6-Trifluorophenol with Trichloroborane: Another common method involves the reaction of 2,3,6-trifluorophenol with trichloroborane, followed by acid hydrolysis to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using the above-mentioned methods. The reactions are carried out under controlled conditions to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining consistent quality and efficiency in production .

化学反応の分析

Types of Reactions

2,3,6-Trifluorophenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling Reactions: This is the most common reaction involving this compound.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common compared to coupling reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Aryl Halides: Reactants in coupling reactions.

Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.

Major Products Formed

Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.

Oxidized or Reduced Derivatives: Formed in oxidation and reduction reactions.

科学的研究の応用

Organic Synthesis

2,3,6-Trifluorophenylboronic acid is primarily used as a building block in organic synthesis. Its unique electronic properties make it a valuable reagent in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura cross-coupling reaction.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling Using this compound

| Aryl Halide | Boronic Acid | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Aryl Chloride | This compound | Pd(dppf)Cl2 | DMF | 100°C | Low |

| Aryl Bromide | This compound | Pd(dppf)Cl2 | DMF | 100°C | Low |

Despite its potential, studies indicate that this compound exhibits low reactivity in certain coupling reactions compared to other fluorinated counterparts . This limitation is attributed to factors such as slow transmetalation and solubility issues.

Drug Development

In drug development, this compound plays a crucial role in modifying drug candidates. Its ability to enhance selectivity and efficacy is vital for creating improved therapeutic agents. Researchers have explored its use in synthesizing boron-containing drugs which often exhibit enhanced biological activity.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of phenylboronic acids exhibit antimicrobial properties. For instance, certain substituted phenylboronic acids have shown effectiveness against bacterial strains like Bacillus cereus . This highlights the potential for this compound in developing new antimicrobial agents.

Materials Science

In materials science, this compound is utilized for developing advanced materials such as polymers and coatings. Its incorporation into polymer matrices can enhance properties like durability and resistance to environmental factors.

Table 2: Properties of Materials Developed Using this compound

| Material Type | Properties Enhanced |

|---|---|

| Polymers | Increased thermal stability |

| Coatings | Improved chemical resistance |

The compound's unique electronic characteristics allow for modifications that can tailor material properties for specific applications.

Bioconjugation

Bioconjugation processes benefit from the use of this compound as it facilitates the attachment of biomolecules to surfaces or other molecules. This application is significant in biotechnology and diagnostics where precise molecular interactions are crucial.

Case Study: Diagnostic Applications

In diagnostics, bioconjugates formed using boronic acids have been employed for sensor technologies that detect specific biomolecules. The ability to form stable conjugates enhances the sensitivity and specificity of these sensors .

作用機序

The mechanism of action of 2,3,6-Trifluorophenylboronic acid primarily involves its role as a reactant in coupling reactions. The boronic acid group interacts with palladium catalysts to form intermediate complexes, which then react with aryl halides to form stable carbon-carbon bonds. This process is facilitated by the presence of fluorine atoms, which enhance the reactivity and stability of the compound .

類似化合物との比較

Similar Compounds

2,4,6-Trifluorophenylboronic Acid: Another trifluorophenylboronic acid derivative with similar properties and applications.

2,3,4-Trifluorophenylboronic Acid: A closely related compound with slight differences in the position of fluorine atoms.

Uniqueness

2,3,6-Trifluorophenylboronic acid is unique due to the specific arrangement of fluorine atoms on the benzene ring, which imparts distinct reactivity and stability compared to other trifluorophenylboronic acid derivatives. This makes it particularly useful in certain synthetic applications where other derivatives may not perform as effectively .

生物活性

2,3,6-Trifluorophenylboronic acid (TFPBA) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of TFPBA, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties, supported by data tables and relevant case studies.

TFPBA is characterized by its trifluoromethyl substituents on the phenyl ring, which significantly influence its chemical behavior and biological interactions. The presence of fluorine atoms enhances the acidity of the boronic acid, allowing for better interactions with biological molecules such as sugars and proteins.

Antimicrobial Activity

Recent studies have demonstrated that TFPBA exhibits notable antimicrobial properties. In particular, it has been evaluated for its effectiveness against various bacterial strains:

- Bacterial Strains Tested :

- Bacillus cereus

- Pseudomonas aeruginosa

The results indicate that TFPBA shows reasonable antibacterial activity against Bacillus cereus, while also demonstrating potential in inhibiting biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with nosocomial infections.

Table 1: Antimicrobial Activity of TFPBA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Observed |

|---|---|---|

| Bacillus cereus | 32 µg/mL | Moderate |

| Pseudomonas aeruginosa | 64 µg/mL | Biofilm inhibition |

Anticancer Activity

TFPBA has also been investigated for its anticancer properties. It acts as a proteasome inhibitor, which is crucial for cancer cell proliferation. Research indicates that TFPBA can halt the cell cycle at the G2/M phase in certain cancer cell lines, leading to significant growth inhibition.

Case Study: Proteasome Inhibition

In a study involving U266 cells (a human multiple myeloma cell line), TFPBA demonstrated an IC50 value of approximately 8.21 nM, indicating potent inhibitory effects on cell growth.

Table 2: Anticancer Activity of TFPBA

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| U266 | 8.21 | Proteasome inhibition |

| MCF-7 (Breast Cancer) | 6.74 | Cell cycle arrest |

Enzymatic Inhibition

The mechanism of action of TFPBA extends to its role as an inhibitor in enzymatic reactions. It has been shown to effectively inhibit serine β-lactamases, which are critical enzymes responsible for antibiotic resistance in bacteria.

Table 3: Enzymatic Inhibition by TFPBA

| Enzyme | Inhibition Constant (Ki) | Remarks |

|---|---|---|

| Class C β-lactamase | 0.004 µM | Highly effective inhibitor |

| Class A β-lactamase | 0.008 µM | Moderate effectiveness |

特性

IUPAC Name |

(2,3,6-trifluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF3O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPDDRPLEKURGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400092 | |

| Record name | 2,3,6-Trifluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247564-71-2 | |

| Record name | 2,3,6-Trifluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。